4-methoxy-N-methylpyridin-3-amine
Description
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
4-methoxy-N-methylpyridin-3-amine |
InChI |
InChI=1S/C7H10N2O/c1-8-6-5-9-4-3-7(6)10-2/h3-5,8H,1-2H3 |
InChI Key |
RXMAAVSEKNXZKD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CN=C1)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Findings :
- Electron-Donating vs. Withdrawing Groups : The methoxy group in this compound increases electron density at the pyridine ring, favoring electrophilic substitution at position 2 or 4. In contrast, chloro and nitro groups (e.g., in 4-Chloro-5-methoxypyridin-3-amine and 4-Methyl-3-nitropyridin-2-amine) reduce electron density, directing reactivity to different positions .
- Lipophilicity: The N-methyl group in the target compound enhances lipophilicity (logP ~1.2) compared to non-methylated analogs like 3-Methylpyridin-4-amine (logP ~0.8), impacting membrane permeability .
Functional Group Variations and Reactivity
Key Findings :
Preparation Methods
Nucleophilic Substitution with Methylamine
Principle : Displacement of a leaving group (e.g., halogen) by methylamine.
Procedure :
-
Starting Material : 3-Bromo-4-methoxypyridine.
-
Reagents : Methylamine hydrochloride, copper catalyst, sodium hydroxide.
-
Conditions : Autoclave at 120–130°C for 24 hours.
-
Workup : Extraction with dichloromethane, drying, and concentration.
Yield : 87% (isolated as free base).
Example :
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Copper powder |
| Solvent | Water |
| Temperature | 120–130°C |
| Reaction Time | 24 hours |
Reductive Amination of Pyridine Ketones
Principle : Reduction of an imine intermediate formed from a ketone and methylamine.
Procedure :
-
Starting Material : 4-Methoxy-3-pyridinyl ketone.
-
Reagents : Methylamine, sodium triacetoxyborohydride (NaBH(OAc)₃), acetic acid.
-
Conditions : Room temperature in dichloromethane.
-
Workup : Acidic workup followed by neutralization and extraction.
Yield : 72–84% (depending on substituents).
Mechanism :
-
Formation of imine via condensation.
-
Reduction using NaBH(OAc)₃.
Suzuki-Miyaura Coupling Followed by Methylation
Principle : Cross-coupling to install substituents, followed by N-methylation.
Procedure :
-
Step 1 : Suzuki coupling of 3-amino-4-methoxypyridine boronic acid with methyl halides.
-
Step 2 : Methylation using methyl iodide or dimethyl sulfate.
Example :
Conditions :
Direct Amination of Methoxypyridines
Principle : Metal-catalyzed C–N bond formation.
Procedure :
-
Starting Material : 4-Methoxypyridine.
-
Reagents : Methylamine, CuI, 1,10-phenanthroline.
Limitations : Requires inert atmosphere and high temperatures.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | High yield; scalable | Requires autoclave conditions | 85–90% |
| Reductive Amination | Mild conditions; functional tolerance | Multi-step synthesis | 70–84% |
| Suzuki-Miyaura Coupling | Versatile for diverse substituents | Costly catalysts | 77–100% |
| Direct Amination | Atom-economical | Low yield; harsh conditions | 65–70% |
Recent Advances
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 4-methoxy-N-methylpyridin-3-amine, and how can reaction efficiency be optimized?
Answer:
The synthesis of this compound derivatives typically involves condensation reactions followed by cyclization or functional group transformations. For example:
- Condensation : Reacting hydrazine derivatives with substituted benzaldehydes in ethanol under acidic conditions (e.g., acetic acid) can yield intermediates (e.g., hydrazones), as demonstrated in the synthesis of structurally similar triazolopyridines .
- Oxidative Cyclization : Sodium hypochlorite (NaClO) in ethanol at room temperature effectively promotes cyclization to form heterocyclic cores, achieving yields >90% in some cases .
- Optimization : Catalyst selection (e.g., Pd/Cu for coupling reactions) and solvent polarity (e.g., DMF for polar intermediates) significantly impact efficiency. Reaction monitoring via TLC and NMR ensures intermediate purity .
Advanced: How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
Answer:
DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can model:
- Electron Density Distribution : Identifying nucleophilic/electrophilic sites by analyzing the Laplacian of the electron density .
- HOMO-LUMO Gaps : Predicting charge-transfer interactions and redox behavior. For pyridine derivatives, methoxy groups lower LUMO energies, enhancing electrophilicity .
- Reactivity Descriptors : Fukui indices quantify susceptibility to nucleophilic/electrophilic attacks, guiding synthetic modifications .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
Key techniques include:
Advanced: How do structural modifications at the methoxy or methylamine groups influence bioactivity?
Answer:
- Methoxy Group : Electron-donating effects enhance π-stacking in receptor binding. Fluorination (e.g., replacing methoxy with 4-fluorophenyl) increases lipophilicity, improving blood-brain barrier penetration in antiviral studies .
- Methylamine Substitution : Bulky substituents (e.g., cyclopropyl) reduce metabolic degradation. For example, N-cyclopropyl analogs showed prolonged half-life in pharmacokinetic assays .
- SAR Studies : In vitro testing (e.g., IC₅₀ against viral proteases) quantifies activity changes. Derivatives with extended conjugation (e.g., triazolo rings) exhibit enhanced inhibitory potency .
Advanced: What crystallographic strategies resolve structural ambiguities in this compound derivatives?
Answer:
- Single-Crystal X-Ray Diffraction : SHELX software refines crystal structures using intensity data. High-resolution (<1.0 Å) data resolves disorder in methoxy groups .
- Twinned Data Analysis : SHELXL handles twinning via HKLF 5 format, critical for non-merohedral twins common in chiral pyridine derivatives .
- Validation Tools : R-factor convergence (<5%) and residual electron density maps (<0.5 eÅ⁻³) ensure accuracy .
Basic: How can reaction mechanisms for nucleophilic substitution at the methoxy group be experimentally validated?
Answer:
- Kinetic Isotope Effects (KIE) : Replacing methoxy with deuterated methoxy (CD₃O-) and monitoring reaction rates via GC-MS identifies rate-determining steps .
- Intermediate Trapping : Using quenching agents (e.g., D₂O) in SNAr reactions isolates Meisenheimer complexes for NMR characterization .
Advanced: What machine learning approaches optimize synthetic routes for novel derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
